![molecular formula C11H20F2N2O2 B2487241 tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate CAS No. 1909316-46-6](/img/structure/B2487241.png)
tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine derivatives, including those with tert-butyl groups, involves enantioselective nitrile anion cyclization strategies, leading to high yields and purity of the target compounds. For instance, Chung et al. (2005) describe a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving a 71% overall yield and over 95% yield for the cyclization step, demonstrating the efficiency of this approach in synthesizing complex pyrrolidine structures (Chung et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds showcases the significance of the tert-butyl group and pyrrolidin-3-ylmethyl carbamate moiety. For example, Weber et al. (1995) characterized the crystal structure of a compound closely related to the query compound, revealing the importance of intramolecular hydrogen bonding and confirming the absolute configurations of the carbons in the lactam ring (Weber et al., 1995).
Chemical Reactions and Properties
The chemical reactions involving tert-butyl pyrrolidin-3-ylmethyl carbamate derivatives often employ nitrile anion cyclization and can be influenced by various factors such as the activating group and base used in the cyclization process. For example, the work by Chung et al. highlights the use of diethyl chlorophosphate and lithium hexamethyldisilazide as the optimum activating group and base, respectively, in the cyclization to form pyrrolidine rings with high enantiomeric excess (Chung et al., 2005).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen Bonding
- The compound is an example of an all-cis trisubstituted pyrrolidin-2-one, with assigned absolute configurations in the lactam ring. Its structure involves an intramolecular hydrogen bond, demonstrating its significance in molecular design (Weber, Ettmayer, Hübner, & Gstach, 1995).
Synthesis of Drug Intermediates
- This compound is synthesized in a cost-efficient, simple, and environmentally friendly seven-step process starting from itaconic acid ester, demonstrating its role in the synthesis of important drug intermediates (Geng Min, 2010).
Photocatalysis and Chemical Synthesis
- Used in a photoredox-catalyzed amination of o-hydroxyarylenaminones, showcasing its role in creating new pathways for chemical synthesis and photocatalyzed protocols (Wang et al., 2022).
Lithiation and Substitution Reactions
- It undergoes lithiation and reacts with various electrophiles to produce substituted derivatives, highlighting its versatility in chemical reactions (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Hydrogen Bond-Based Interactions
- Exhibits an interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This is crucial for understanding molecular interactions and designing new compounds (Das et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[[3-(difluoromethyl)pyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(8(12)13)4-5-14-6-11/h8,14H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVORNZPANYCEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.